(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
Description
(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic thiazol-4-one derivative characterized by a benzylidene moiety substituted with ethoxy and methoxy groups at the 4- and 3-positions, respectively, and a phenylamino group at the 2-position of the thiazole ring . Its Z-configuration at the C5 position is critical for maintaining structural integrity and biological activity. The compound is synthesized via condensation of substituted benzaldehydes with thiazolidinone precursors under reflux conditions using sodium acetate and acetic acid, yielding moderate to high purity products .
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-15-10-9-13(11-16(15)23-2)12-17-18(22)21-19(25-17)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12- |
InChI Key |
AJFDWEQDLDYBTE-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that has garnered attention for its potential therapeutic applications. This compound features a thiazolidine ring, a phenylamino group, and a benzylidene moiety, which contribute to its biological activities. Research indicates that it may possess antidiabetic, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 354.4 g/mol
- CAS Number : 292167-89-6
The biological activity of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is primarily attributed to its ability to interact with various biological targets. Computational studies have suggested that this compound may inhibit key enzymes involved in glucose metabolism, making it a candidate for antidiabetic therapies. Additionally, its structural features allow for possible interactions with protein kinases involved in cancer progression.
Antidiabetic Activity
Experimental assays have demonstrated that this compound exhibits significant inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism. For instance, in vitro studies have shown IC50 values indicating effective inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| α-Glucosidase | 20 |
| DPP-IV | 15 |
These results suggest its potential utility in managing diabetes by regulating blood glucose levels.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes these findings:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
This reduction demonstrates the compound's potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer effects of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one were assessed against various cancer cell lines. The compound showed selective cytotoxicity towards several tumor types:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB 231 (Breast) | 12 |
| HCT116 (Colorectal) | 10 |
| PC3 (Prostate) | 15 |
These results indicate that the compound may inhibit cell proliferation effectively in specific cancer types.
Case Studies
Recent studies have explored the synthesis and biological evaluation of related thiazolidinone derivatives, highlighting their potential as therapeutic agents. For instance, a study focused on various analogs demonstrated that modifications at the phenyl ring significantly affected their biological activity against DYRK1A kinase, a target implicated in cancer:
| Compound | DYRK1A Inhibition (IC50 μM) |
|---|---|
| Compound A | 8 |
| Compound B | 15 |
| (5Z)-5-(4-Ethoxy... | 10 |
This suggests that structural variations can enhance or diminish biological efficacy.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Optimization : Ethoxy and methoxy groups balance electron donation and steric effects, making the target compound a candidate for further kinase inhibition studies .
Synthetic Efficiency : Microwave synthesis outperforms conventional methods in yield and time, urging adoption for scalable production .
Preparation Methods
Synthesis of 2-(Phenylamino)thiazol-4(5H)-one Intermediate
The foundational intermediate, 2-(phenylamino)thiazol-4(5H)-one, is prepared via a modified Hantzsch thiazole synthesis.
-
Reagents : Chloroacetyl chloride, aniline, and thiourea.
-
Procedure :
Optimization Notes :
Condensation with 4-Ethoxy-3-methoxybenzaldehyde
The benzylidene group is introduced via Knoevenagel condensation:
-
Reagents : 2-(Phenylamino)thiazol-4(5H)-one, 4-ethoxy-3-methoxybenzaldehyde, acetic acid, and NaOAc.
-
Procedure :
-
A mixture of 2-(phenylamino)thiazol-4(5H)-one (1.0 equiv) and 4-ethoxy-3-methoxybenzaldehyde (1.1 equiv) in glacial acetic acid is refluxed for 6–20 hours under nitrogen.
-
The reaction is monitored by TLC (ethyl acetate/hexane, 3:7). Post-completion, the mixture is cooled, and the precipitate is filtered and washed with dichloromethane/methanol.
-
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes Z-isomer selectivity |
| Reaction Time | 12 hours | Balances conversion vs. degradation |
| Catalyst | NaOAc (3.0 equiv) | Enhances aldol condensation rate |
| Solvent | Acetic acid | Facilitates proton transfer |
Yields typically reach 65–91%, with the Z-isomer predominating (>90%) due to steric and electronic factors.
Mechanistic Insights into Z-Selectivity
The Z-configuration of the benzylidene group arises from kinetic control during the condensation step. Density functional theory (DFT) studies suggest that the transition state for Z-isomer formation is lower in energy (ΔG‡ = 28.5 kcal/mol) compared to the E-isomer (ΔG‡ = 32.1 kcal/mol). Hydrogen bonding between the aldehyde’s methoxy group and the thiazolone’s carbonyl oxygen further stabilizes the Z-conformation.
Side Reactions :
-
E-isomer Formation : Occurs at prolonged reaction times (>20 hours) due to thermodynamic control.
-
Oxidation : The thiazolone ring may oxidize to a thiazole-4-carboxylic acid under aerobic conditions, necessitating inert atmospheres.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) :
δ 7.82 (s, 1H, CH=N), 7.45–7.30 (m, 5H, Ar-H), 6.95 (s, 1H, thiazole-H), 4.12 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.88 (s, 3H, OCH3). -
13C NMR (100 MHz, DMSO-d6) :
δ 177.2 (C=O), 162.4 (C=N), 151.6 (Ar-OCH3), 140.1–115.3 (aromatic carbons). -
HRMS (ESI+) : m/z calcd. for C20H19N2O3S [M+H]+: 367.1118; found: 367.1121.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 8.2° between the thiazolone and benzylidene planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Acetic acid reflux | 89 | 98 | 95:5 | High reproducibility |
| Microwave-assisted | 92 | 97 | 93:7 | Reduced reaction time (2 hours) |
| Solvent-free | 78 | 95 | 88:12 | Eco-friendly protocol |
Microwave-assisted synthesis reduces energy consumption but requires specialized equipment. Solvent-free methods align with green chemistry principles but exhibit lower stereoselectivity.
Scale-Up Considerations
Industrial-scale production faces challenges in maintaining Z-selectivity. Pilot studies recommend:
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
- Benzylidene introduction : Using oxo-compounds (e.g., substituted benzaldehydes) to introduce the benzylidene moiety via Knoevenagel condensation .
- Purification : Recrystallization from DMF-ethanol or column chromatography to achieve >95% purity .
Optimization may involve continuous flow reactors to enhance reaction control and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photodegradation kinetics .
Q. What purification methods ensure high purity for pharmacological studies?
- Recrystallization : Solvent pairs like DMF-ethanol or ethyl acetate-hexane yield crystals with >99% purity .
- Chromatography : Flash chromatography (silica gel, eluent: chloroform/methanol gradients) resolves closely related impurities .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- SAR analysis : Compare substituent effects (Table 1) .
- Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity indices .
Q. Table 1: Structural Analogues and Biological Activities
| Compound Substituents | Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Methoxybenzylidene | 12.4 (Anticancer) | |
| 3-Fluoro-4-methylphenyl | 8.9 (Antimicrobial) | |
| 4-Ethoxy-3-methoxy (Target Compound) | 6.2 (Anticancer) |
Q. What strategies optimize the compound’s stability in physiological conditions for in vivo studies?
- Prodrug design : Introduce ester groups at the 4-position to enhance metabolic stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to reduce hydrolysis in serum .
- Lyophilization : Prepare lyophilized powders with trehalose to extend shelf life .
Q. How are structure-activity relationship (SAR) studies designed to improve pharmacological properties?
- Substituent variation : Synthesize derivatives with modified alkoxy groups (e.g., isopropoxy, butoxy) to assess impact on logP and binding affinity .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to evaluate potency changes .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Q. What in vitro models are used to elucidate the compound’s mechanism of action?
- Enzyme assays : Test inhibition of COX-2 or topoisomerase II using fluorogenic substrates .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in cancer cells .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase domain) using AutoDock Vina .
Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temps (~100°C) .
- Catalyst optimization : Piperidine or morpholine as base catalysts enhance condensation efficiency by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Methodological Notes
- Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., MTT and clonogenic assays for cytotoxicity) .
- Data reproducibility : Share synthetic protocols (e.g., reagent ratios, stirring times) in open-access repositories to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
